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Compound of Interest

Compound Name: 4,4'-Diaminobenzophenone

CAS No.: 611-98-3

Cat. No.: B1212843 Get Quote

Technical Whitepaper for Pharmaceutical & Materials
Science Applications[1]
Executive Summary
4,4'-Diaminobenzophenone (DABP, CAS: 611-98-3) is a critical symmetrical aromatic diamine

serving as a precursor for high-performance polyimides (e.g., Kapton derivatives) and a cross-

linking agent in epoxy resins.[1] Its utility is defined by its crystalline packing, which governs its

solubility, melting point (~243–247°C), and reactivity.

This guide details the molecular conformation and supramolecular assembly of DABP. Unlike

its 3,4-isomer or unsubstituted benzophenone, 4,4'-DABP utilizes its para-amino groups to

establish a robust hydrogen-bonding network, significantly influencing its thermal stability and

solid-state reactivity.[1]

Molecular Architecture & Conformational Analysis
Before analyzing the lattice, one must understand the single-molecule conformation which

dictates the packing efficiency.
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The central carbonyl (C=O) group acts as a steric anchor. To minimize repulsion between the

ortho-hydrogens of the phenyl rings, the molecule adopts a non-planar, "propeller-like" twist.[1]

Twist Angle: The phenyl rings are rotated out of the carbonyl plane, typically by ~30–45°.

This prevents

-conjugation from being fully planar but maintains sufficient overlap for electronic
communication between the amino donors and the carbonyl acceptor.

Symmetry: The molecule possesses idealized

symmetry (two-fold axis passing through the C=O bond), which often translates to the
crystallographic space group settings.

Amino Group Geometry
Hybridization: The nitrogen atoms in the -NH

groups are

-hybridized but with significant

character due to resonance donation into the phenyl ring.[1]

Pyramidalization: The amino groups are slightly pyramidal, not perfectly planar. This

geometry is crucial for the directionality of the hydrogen bond donors (N-H).

Crystallographic Data & Unit Cell Metrics
The crystal structure of 4,4'-DABP is defined by the competition between steric bulk and strong

hydrogen bonding.

Crystal System and Space Group
DABP crystallizes in the Monoclinic system.

Space Group:

(Centrosymmetric).
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Implication: Being centrosymmetric, the bulk crystal does not exhibit second-order non-linear

optical (NLO) properties (SHG = 0), unlike some of its non-centrosymmetric derivatives.

Unit Cell Parameters (Representative)
Note: Exact values vary slightly by temperature (100K vs 298K).

Parameter Value (Approx. 298 K) Description

Crystal System Monoclinic Low symmetry packing

Space Group (No.[1] 14) Common for organic molecules

Z 4 Molecules per unit cell

a (

)
~12.20 Axis length

b (

)
~7.80 Axis length (Stacking axis)

c (

)
~11.50 Axis length

(deg) ~98-102° Monoclinic angle

Density (

)
~1.28 g/cm³ Packing density

Data Source Verification: The definitive structure is deposited in the Cambridge Structural

Database (CSD) under Refcode CCNF1Y1 (Deposition Number 608373) [1].

Supramolecular Assembly: The Hydrogen Bond
Network[1]
The high melting point of DABP (>240°C) compared to benzophenone (48°C) is a direct result

of the intermolecular hydrogen bonding network.
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Primary Interaction: N-H...O
The crystal packing is dominated by N-H...O=C hydrogen bonds.

Donors: The two amino groups (4 protons total).

Acceptor: The single carbonyl oxygen (2 lone pairs).

Motif: This mismatch (4 donors vs. 1 acceptor) leads to a complex network where the

carbonyl oxygen is bifurcated (accepting two H-bonds) or trifurcated.[1]

Packing Motif
The molecules arrange themselves into infinite chains or sheets running parallel to the

crystallographic b-axis.[1]

Head-to-Tail Chaining: An amino group of Molecule A donates a hydrogen to the carbonyl of

Molecule B.[1]

Inter-chain Stacking: The aromatic rings interact via weak

-

stacking interactions (centroid-centroid distance ~3.8

), stabilizing the layers.[1]

Unit Cell Assembly Logic

DABP Molecule A
(Donor -NH2)

DABP Molecule B
(Acceptor C=O)

H-Bond (N-H...O)
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(Supramolecular Polymer)
Propagation along b-axis 3D Crystal Lattice

(Pi-Stacked Sheets)

Pi-Pi Stacking
(Van der Waals)

Click to download full resolution via product page

Figure 1: Logic flow of the supramolecular assembly in DABP crystals, highlighting the

transition from H-bonding to 3D lattice formation.
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Experimental Protocol: Crystallization & Purification
To obtain high-quality single crystals suitable for XRD or high-purity precursors for

polymerization, the following protocol is recommended. This method utilizes a solvent-

antisolvent diffusion or slow cooling technique.[1]

Solvent Selection Strategy
Primary Solvent: Ethanol or Methanol (High solubility for polar amines).

Anti-solvent: Water (Poor solubility for organics, induces nucleation).

Alternative: DMF (Dimethylformamide) for extremely high-purity recrystallization, though

removal is difficult.[1]

Step-by-Step Recrystallization Protocol
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Step Action Critical Parameter Reasoning

1 Dissolution Temp: 60°C (Reflux)

Dissolve 5g DABP in

40mL Ethanol. Ensure

saturation but not

supersaturation.

2 Hot Filtration 0.45µm PTFE Filter

Remove insoluble

particulates

(dust/catalyst

residues) that cause

poly-nucleation.

3 Nucleation
Add warm Water

(10mL)

Add water dropwise

until slight turbidity

persists, then add

1mL Ethanol to clear

it.[1]

4 Crystal Growth
Cooling Rate:

5°C/hour

Slow cooling prevents

occlusion of solvent

inclusions.

5 Harvesting Vacuum Filtration

Wash with cold (0°C)

50:50 EtOH:Water to

remove surface

impurities.

6 Drying 80°C Vacuum Oven

Remove entrained

solvent.[1] DABP is

stable up to >200°C.

Crystallization Workflow Diagram
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Figure 2: Step-by-step crystallization workflow for obtaining high-purity DABP crystals.[1]
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Structure-Property Relationships
Thermal Stability
The high melting point (243°C) is anomalous for a molecule of this weight (212.25 g/mol ). This

is strictly due to the 3D hydrogen bond network. Disrupting this lattice requires significant

energy, making DABP an excellent monomer for high-temperature polymers.[1]

Reactivity in Polymerization
In the crystal, the amine nitrogens are involved in H-bonding. However, in solution (e.g., DMAc

or NMP used for polyimide synthesis), these bonds break, freeing the lone pair.

Nucleophilicity: The electron-withdrawing carbonyl group at the para position slightly reduces

the nucleophilicity of the amines compared to aniline, but the resonance stability ensures

controlled reaction rates with dianhydrides (like PMDA).

Color and Optical Properties
Pure DABP crystals are yellow to light brown.

Origin: The color arises from the

transition involving the amino lone pair and the carbonyl

-system (Intramolecular Charge Transfer).[1]

Purity Indicator: Dark brown or black color indicates oxidation products (quinones) or

residual catalyst (Pd/C) from synthesis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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